molecular formula C10H19NO4 B6608116 (2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid CAS No. 2839128-71-9

(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid

Cat. No.: B6608116
CAS No.: 2839128-71-9
M. Wt: 217.26 g/mol
InChI Key: CETDQCFFXBFGHQ-SSDOTTSWSA-N
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Description

(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid, also known as (2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid or (2R)-t-butyl-DMABA, is a compound with a wide range of applications in scientific research. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for further research.

Scientific Research Applications

(2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid has a wide range of applications in scientific research. It is commonly used as a substrate for enzyme assays, as a reagent in organic synthesis, and as an inhibitor of enzymes such as protein kinases and phosphatases. It has also been used as a model compound for the study of protein-ligand interactions, as a tool to study the mechanism of action of drugs, and as a tool to study the structure and function of proteins.

Mechanism of Action

(2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid interacts with proteins through a variety of mechanisms. It can bind to active sites on proteins, form hydrogen bonds with amino acid side chains, and interact with metal ions. These interactions can lead to changes in the structure and function of proteins, which can result in a variety of biological effects.
Biochemical and Physiological Effects
(2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as protein kinases and phosphatases, which can lead to changes in the activity of other proteins. It has also been shown to interact with metal ions, which can lead to changes in the structure and function of proteins. In addition, it has been shown to affect the activity of transcription factors, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

(2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, is water soluble, and is stable under a wide range of conditions. However, it is also important to consider the potential limitations of using this compound in laboratory experiments. It is a relatively small molecule, which can limit its ability to interact with larger proteins. In addition, it can be toxic to cells in high concentrations, so it is important to use the lowest possible concentration when conducting experiments.

Future Directions

The potential applications of (2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid are still being explored. It is currently being studied as a tool to study protein-ligand interactions, as a tool to study the mechanism of action of drugs, and as a tool to study the structure and function of proteins. In addition, it is being studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders. Finally, it is being studied as a tool to study the effects of environmental toxins on protein structure and function.

Synthesis Methods

The synthesis of (2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid can be achieved by a two-step process involving the reaction of 2-dimethylamino-4-oxobutanoic acid with tert-butyl bromide, followed by a hydrolysis reaction. The first step involves the reaction of 2-dimethylamino-4-oxobutanoic acid with tert-butyl bromide in the presence of a base, such as sodium hydroxide, to form a tert-butyl ester. The second step involves the hydrolysis of the tert-butyl ester to produce (2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid.

Properties

IUPAC Name

(2R)-2-(dimethylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-7(9(13)14)11(4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETDQCFFXBFGHQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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